Naphtho(2,3-j)fluoranthene
Overview
Description
Synthesis Analysis
The synthesis of naphtho(2,3-j)fluoranthene and its derivatives has been explored through various chemical routes. For instance, the reaction of transition-metal complexes has been employed to create new fluoranthene derivatives with specific substituents (Neidlein & Kux, 1994). Another route involves the ferric chloride oxidation/methanol reduction procedure from dimethoxynaphthalene to synthesize tetramethoxybenzo[j]fluoranthene, offering a straightforward approach to these compounds (Tate et al., 2014).
Molecular Structure Analysis
The molecular structure of naphtho(2,3-j)fluoranthene has been elucidated using various analytical techniques. X-ray and neutron diffraction studies have provided insights into the planarity and bond lengths within the fluoranthene structure, revealing the relationship of its geometry to that of naphthalene and benzene rings (Hazell, Jones, & Sowden, 1977).
Chemical Reactions and Properties
Naphtho(2,3-j)fluoranthene undergoes various chemical reactions, illustrating its reactivity and potential for further functionalization. These reactions often involve the formation of complexes with transition metals, indicating its capacity to participate in organometallic chemistry (Oprunenko et al., 2002).
Physical Properties Analysis
The physical properties of naphtho(2,3-j)fluoranthene, such as solubility and crystalline structure, have been studied to understand its behavior in different environments. Enhancements in solubility, for example, can be achieved through the formation of inclusion complexes with cyclodextrin oligomers, which has implications for environmental remediation of PAH-contaminated sites (Park et al., 2018).
Chemical Properties Analysis
The chemical properties of naphtho(2,3-j)fluoranthene, including its reactivity and interaction with other molecules, are critical for understanding its applications and environmental impact. Studies on its metabolism by specific microorganisms highlight its degradation pathways, which are essential for bioremediation strategies (Lee et al., 2007).
Scientific Research Applications
It is used in the spectroscopic properties of polycyclic aromatic hydrocarbons (PAHs) to classify them as probe or nonprobe molecules and identify them in unknown mixtures (Tucker et al., 1991).
This compound plays a key role in the study of fluoranthenes by cyclodehydrogenation (Crawford & Supanekar, 1966).
Its derivatives are important for standardizing toxicological assessments and may have potential use as optoelectronic materials (Mohammad-Pour et al., 2018).
Naphtho(2,3-j)fluoranthene is also significant in the synthesis of related derivatives (Crawford & Supanekar, 1970).
It is identified as a C24H14 PAH produced during the burning of solid fuels like coal, wood, and biomass (Thomas & Wornat, 2008).
Its structure includes double bonds in specific positions, making it an interesting compound for chemical studies (Clar, Mullen, & Sanigök, 1969).
The compound has been used in cancer research, specifically in studies of tumor initiation in mice (Weyand et al., 1990).
Its biodegradation by white-rot fungus Pleurotus pulmonarius F043 indicates potential for bioremediation (Wirasnita & Hadibarata, 2016).
The compound's aromaticity, particularly in pentagonal rings, has been a subject of study in chemistry (Radenković, Tošović, & Đurđević Nikolić, 2015).
Naphtho(2,3-j)fluoranthene's solubility enhancement by Hydroxypropyl β-Cyclodextrin Oligomer is explored for PAH removal systems (Park, Choi, Cho, & Jung, 2018).
Safety And Hazards
Naphtho(2,3-j)fluoranthene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having acute oral toxicity, acute inhalation toxicity, and specific target organ toxicity with repeated exposure . The target organs are the kidney and liver . It is a ubiquitous pollutant in urban air and may pose risks to human health .
properties
IUPAC Name |
hexacyclo[14.7.1.02,15.03,12.05,10.020,24]tetracosa-1(23),2(15),3,5,7,9,11,13,16,18,20(24),21-dodecaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14/c1-2-6-17-14-22-18(13-16(17)5-1)11-12-20-19-9-3-7-15-8-4-10-21(23(15)19)24(20)22/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYVVUIWXIUAKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C5=CC=CC6=C5C4=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174481 | |
Record name | Naphtho(2,3-j)fluoranthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Naphtho(2,3-j)fluoranthene | |
CAS RN |
205-83-4 | |
Record name | Naphtho(2,3-j)fluoranthene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000205834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphtho(2,3-j)fluoranthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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